

In Vivo Effects of AMG 837 on Glucose Metabolism: A Technical Guide

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Compound of Interest

Compound Name: AMG 837 sodium salt

Cat. No.: B10862298

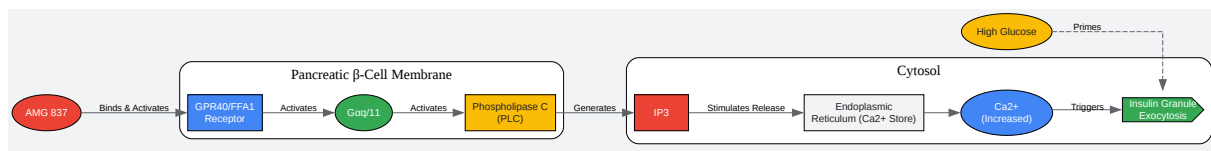
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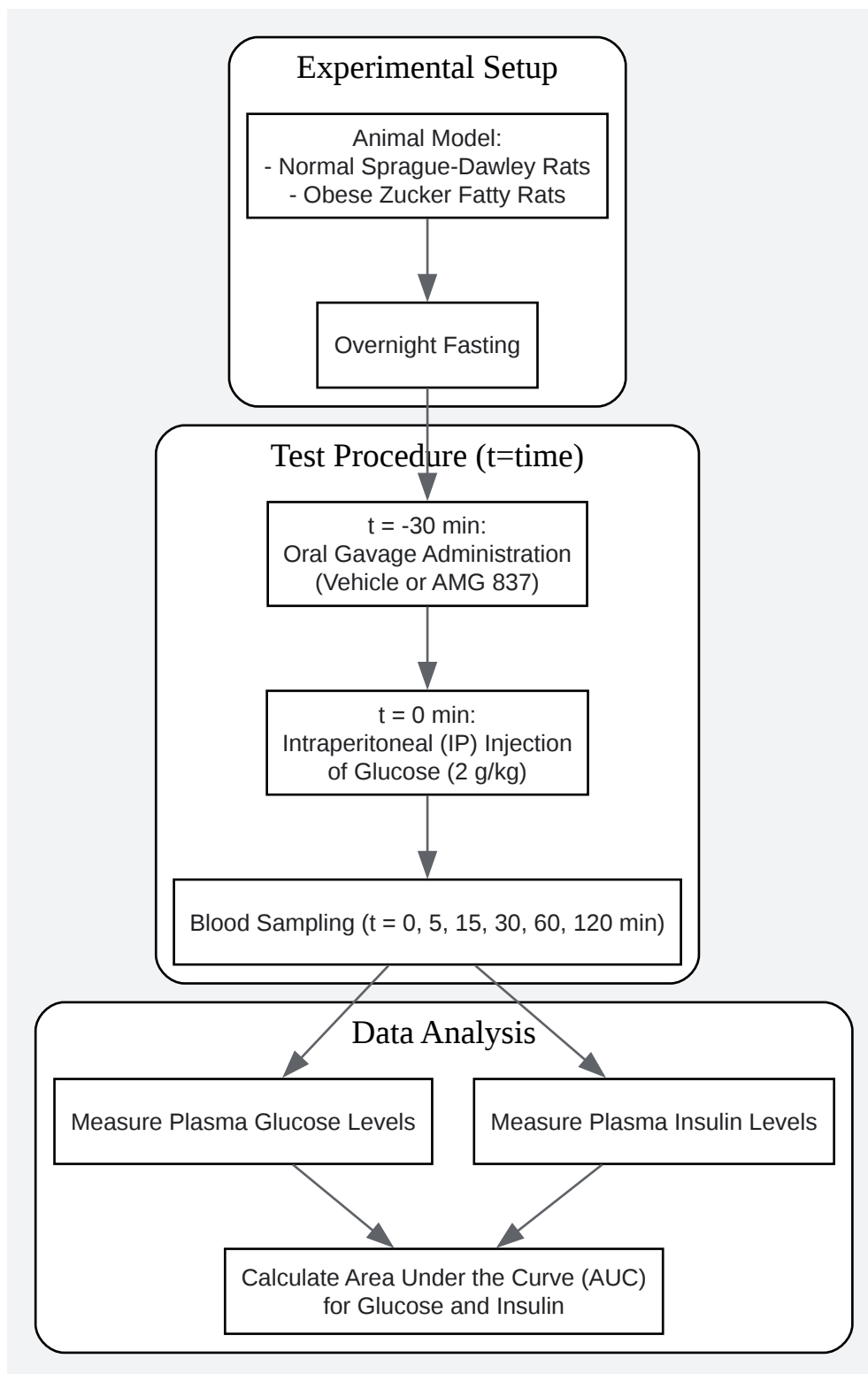
Introduction

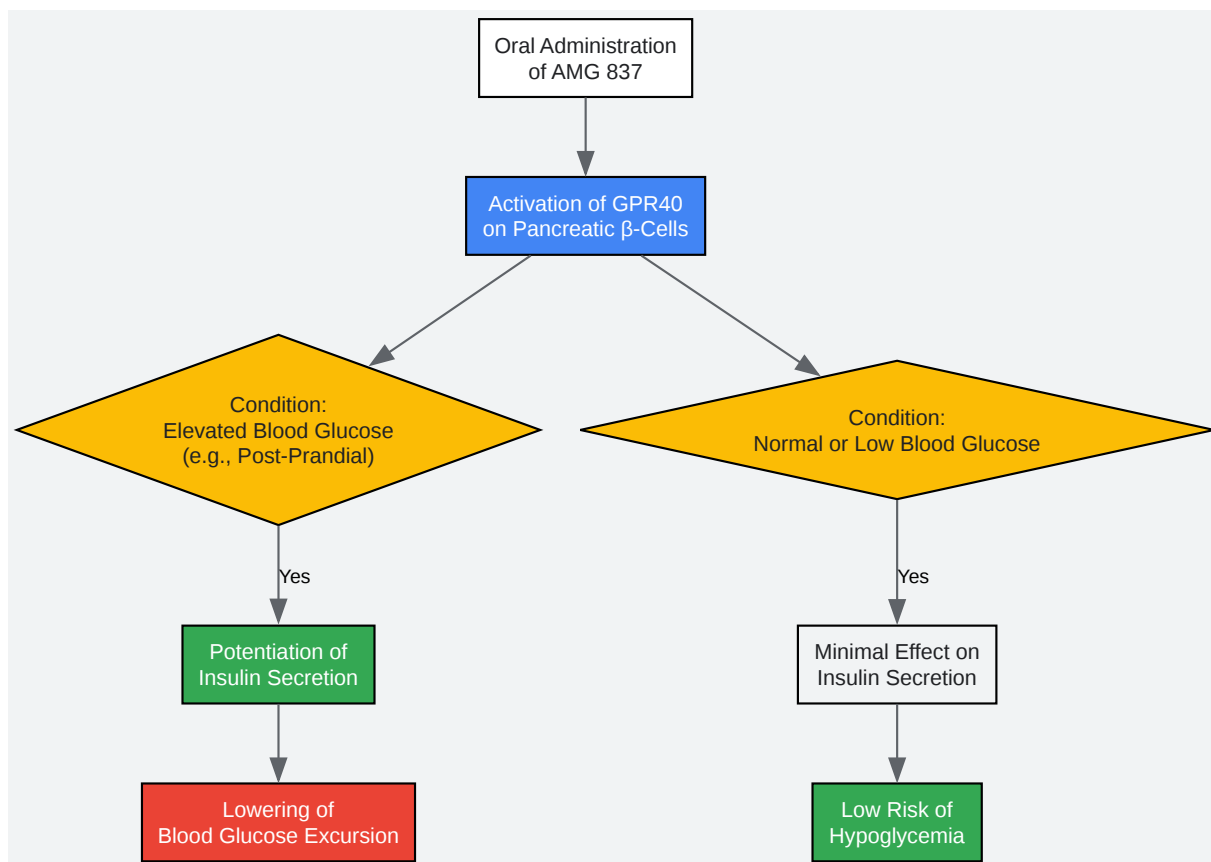
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β -cells and plays a crucial role in mediating the stimulatory effects of long-chain fatty acids on glucose-dependent insulin secretion (GDIS).[3] As such, GPR40 agonists like AMG 837 have been investigated as potential therapeutic agents for type 2 diabetes, aiming to enhance insulin secretion in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia.[4][5] This document provides a detailed overview of the in vivo effects of AMG 837 on glucose metabolism, based on key preclinical studies.

Mechanism of Action: GPR40 Signaling Pathway

AMG 837 exerts its effects by binding to and activating the GPR40 receptor on pancreatic β -cells. This activation stimulates a $G\alpha_q/11$ signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, and the resulting increase in cytosolic Ca^{2+} concentration is a key signal for the exocytosis of insulin-containing granules. This entire process is glucose-dependent, meaning that AMG 837 significantly potentiates insulin secretion only in the presence of elevated glucose levels.







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